molecular formula C27H50O6 B15370819 1,3-Diacetyloxypropan-2-yl icosanoate CAS No. 55429-68-0

1,3-Diacetyloxypropan-2-yl icosanoate

Cat. No.: B15370819
CAS No.: 55429-68-0
M. Wt: 470.7 g/mol
InChI Key: LJFXWMKIYBPHON-UHFFFAOYSA-N
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Description

1,3-Diacetyloxypropan-2-yl icosanoate is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Diacetyloxypropan-2-yl icosanoate is a compound derived from the fatty acid icosanoic acid (also known as eicosanoic acid) and is part of a broader class of esters that exhibit various biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the context of anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C27H50O6
  • CAS Number : 55429-68-0

The compound is characterized by its ester functional groups, which play a crucial role in its biological activity. The presence of acetyloxy groups contributes to its solubility and interaction with biological membranes.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that fatty acid esters can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, a study highlighted that certain fatty acid derivatives can suppress the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting a potential mechanism for their anti-inflammatory action .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Fatty acid esters are known to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated that compounds with similar structures possess activity against a range of bacteria and fungi. For example, an investigation into the antimicrobial efficacy of fatty acid esters found that they exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans .

Case Studies

  • Study on Alchornea laxiflora : A systematic review on the phytochemical constituents of Alchornea laxiflora, which contains this compound among other compounds, reported various traditional uses including treatment for inflammatory conditions and infections. The review emphasized the need for further research into the specific biological activities of isolated compounds from this plant .
  • Larvicidal Activity : Another study focused on the larvicidal properties of related compounds against Aedes aegypti, a vector for several viral diseases. The findings suggested that certain fatty acid derivatives could serve as potential eco-friendly insecticides, underscoring the relevance of structural components in determining biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound/SourceObserved EffectReference
Anti-inflammatoryFatty Acid EstersInhibition of IL-6 and TNF-α
AntimicrobialFatty Acid EstersInhibition of S. aureus and C. albicans
LarvicidalRelated CompoundsEffective against Aedes aegypti
Traditional UseAlchornea laxifloraTreatment for inflammation and infections

Properties

CAS No.

55429-68-0

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

IUPAC Name

1,3-diacetyloxypropan-2-yl icosanoate

InChI

InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-26(22-31-24(2)28)23-32-25(3)29/h26H,4-23H2,1-3H3

InChI Key

LJFXWMKIYBPHON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C

Origin of Product

United States

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